molecular formula C12H6N2S B13661887 Naphtho[2,1-D]thiazole-2-carbonitrile CAS No. 39785-43-8

Naphtho[2,1-D]thiazole-2-carbonitrile

Cat. No.: B13661887
CAS No.: 39785-43-8
M. Wt: 210.26 g/mol
InChI Key: VYILVODHJJJLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,1-D]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₆N₂S It features a fused ring system consisting of a naphthalene ring and a thiazole ring, with a cyano group attached to the second carbon of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Naphtho[2,1-D]thiazole-2-carbonitrile involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine . Another approach includes the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air . These methods highlight the versatility of the compound’s synthesis, allowing for various functional group tolerances and reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide this compound in bulk quantities, catering to the needs of various industries .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-D]thiazole-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the thiazole ring or the cyano group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-D]thiazole-2-carboxylic acid, while reduction could produce naphtho[2,1-D]thiazole-2-methylamine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-D]thiazole-2-carbonitrile is unique due to its specific ring fusion and the presence of a cyano group, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

39785-43-8

Molecular Formula

C12H6N2S

Molecular Weight

210.26 g/mol

IUPAC Name

benzo[g][1,3]benzothiazole-2-carbonitrile

InChI

InChI=1S/C12H6N2S/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-6H

InChI Key

VYILVODHJJJLML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.